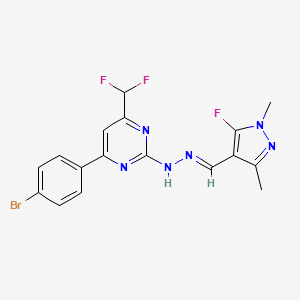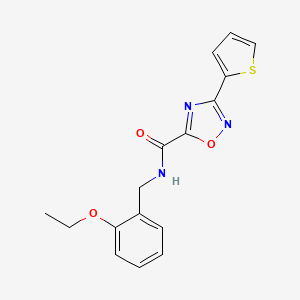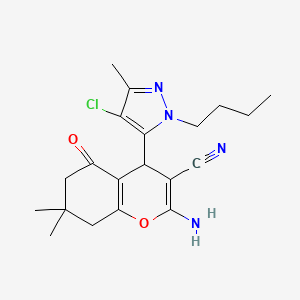
4-(4-Bromophenyl)-6-(difluoromethyl)-2-(2-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with fluorine and methyl groups, a carbaldehyde group, and a hydrazone linkage to a pyrimidinyl ring substituted with bromophenyl and difluoromethyl groups.
Méthodes De Préparation
The synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of Substituents: Fluorine and methyl groups are introduced to the pyrazole ring through halogenation and alkylation reactions.
Formation of the Carbaldehyde Group: The carbaldehyde group is introduced via formylation reactions.
Hydrazone Formation: The final step involves the reaction of the pyrazole-4-carbaldehyde with 4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl hydrazine under specific conditions to form the hydrazone linkage.
Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and difluoromethyl groups.
Hydrolysis: The hydrazone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazone linkage plays a crucial role in its binding affinity and specificity, while the fluorine and bromine substituents enhance its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar compounds include:
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring and fluorine substituent but differs in the functional groups attached.
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but contains a carbonyl chloride group instead of the carbaldehyde and hydrazone linkage.
1,3-Dimethyl-5-phenoxy-4-pyrazolecarboxaldehyde oxime: This compound has a similar pyrazole ring but different substituents and functional groups.
The uniqueness of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone lies in its specific combination of substituents and the hydrazone linkage, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H14BrF3N6 |
|---|---|
Poids moléculaire |
439.2 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-6-(difluoromethyl)-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]pyrimidin-2-amine |
InChI |
InChI=1S/C17H14BrF3N6/c1-9-12(16(21)27(2)26-9)8-22-25-17-23-13(7-14(24-17)15(19)20)10-3-5-11(18)6-4-10/h3-8,15H,1-2H3,(H,23,24,25)/b22-8+ |
Clé InChI |
YRLFSCLSDNBOSU-GZIVZEMBSA-N |
SMILES isomérique |
CC1=NN(C(=C1/C=N/NC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br)F)C |
SMILES canonique |
CC1=NN(C(=C1C=NNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10928304.png)
![1-(3-methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B10928312.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10928314.png)
![1-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B10928317.png)
![N-(4-tert-butylcyclohexyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10928321.png)
![N-(4-ethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928328.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928331.png)
![N-(2-methoxy-5-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928334.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928347.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10928350.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928355.png)
